Pyridarone

Beschreibung

Historical Context of Pyridarone Identification and Early Research Significance

The identification of this compound can be traced through its inclusion in various chemical databases and historical documents, including patents dating back at least to the early 1970s. googleapis.com Its recognition as an International Nonproprietary Name (INN) by the World Health Organization (WHO) signifies its formal identification as a pharmaceutical substance at some point in its research history. who.intscribd.comwho.int Early research efforts appear to have explored its potential pharmacological properties, with some sources indicating a possible role as an antidepressant. nih.gov Its presence in lists of compounds within older patents suggests it was part of broader investigations into various chemical entities for potential therapeutic applications or as components in drug delivery systems. googleapis.comgoogle.comgoogleapis.comgoogleapis.comcbsa-asfc.gc.ca While specific detailed accounts of its initial isolation or synthesis and the full scope of its early research significance are not extensively documented in readily available public summaries, its inclusion in these historical records confirms its early presence in the landscape of chemical and pharmaceutical inquiry.

Contemporary Relevance of this compound in Chemical and Biological Sciences

In contemporary research, this compound continues to be relevant in chemical and biological sciences, albeit potentially in specialized or emerging areas. Its presence in current chemical databases like PubChem and ChemSpider indicates its continued availability and interest for researchers. nih.govchemspider.com Recent studies have included this compound in investigations into differential metabolites in biological systems, such as in the analysis of kidney differential metabolites in plateau pikas. sciengine.com This suggests its relevance in metabolomics research, where it may be identified as an endogenous or exogenous compound influencing biological processes. Furthermore, general discussions in scientific literature point to the ongoing exploration of compounds with structural motifs similar to this compound for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, although specific detailed findings for this compound itself in these areas require further dedicated research. ontosight.ai The ongoing listing of this compound in patent literature, even if in broad lists of compounds, also indicates its continued consideration in the development of new chemical compositions and formulations. google.comgoogleapis.com

Overview of Academic Research Landscape for this compound and Analogues

The academic research landscape for this compound appears to be characterized by its presence in chemical information repositories, its mention in patent literature, and its appearance in specific biological studies. Researchers interested in this compound can access its chemical properties and related information through databases like PubChem. nih.gov Its inclusion in patent documents reflects its consideration in the context of developing new materials or formulations, although detailed research on its specific efficacy or properties within these patents is often limited. googleapis.comgoogle.comgoogleapis.comgoogleapis.comcbsa-asfc.gc.cagoogle.com The metabolomics study highlights a specific area of biological research where this compound has been identified and quantified. sciengine.com

While the research landscape for this compound itself shows these points of presence, detailed information specifically on the academic research landscape for its analogues is less explicitly defined in the provided search results. However, the general nature of chemical and pharmaceutical research often involves the synthesis and study of analogues to explore structure-activity relationships and identify compounds with enhanced properties. Therefore, it is reasonable to infer that research into this compound analogues may exist within broader studies of benzofuran- and pyridine-containing compounds, driven by the potential biological activities associated with these structural scaffolds. The academic landscape likely involves synthetic organic chemistry for generating analogues and various biological assay systems for evaluating their potential effects.

Detailed Research Findings: this compound as a Differential Metabolite

One specific instance of detailed research findings involving this compound comes from a study on the kidney differential metabolites of plateau pikas. In this research, this compound was identified as a metabolite with notable changes. The study provided quantitative data regarding its presence and alteration. sciengine.com

Here is a representation of the data for this compound from this study:

| Metabolite Name | Retention Time (min) | p-value | Fold Change |

| This compound | 29.322 | 0.0195 | 0.401 |

Note: This table presents data extracted from a specific research finding and is not exhaustive of all potential research on this compound.

This finding indicates that this compound's metabolic profile can be altered in specific biological conditions, suggesting its involvement in or modulation by physiological processes in this organism. Further research would be needed to fully understand the implications of this differential expression.

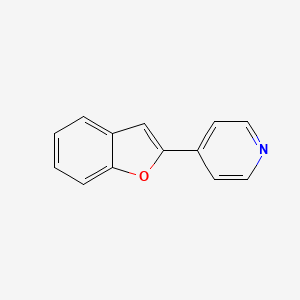

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1-benzofuran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTULKCVKOMQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220630 | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-04-3 | |

| Record name | 4-(2-Benzofuranyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Pyridarone

Established Synthetic Routes for the Pyridarone Core Structure

The synthesis of the this compound core structure, a 4-substituted pyridine (B92270) linked to a benzofuran (B130515), can be approached through both classical and modern methodologies.

Classical Approaches in this compound Synthesis

Classical methods for constructing substituted pyridine rings, which form part of the this compound structure, often involve condensation reactions. The Hantzsch pyridine synthesis is a well-known classical approach that allows the preparation of dihydropyridine (B1217469) derivatives by the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia. Subsequent oxidation yields the corresponding pyridines youtube.comorganic-chemistry.org. Another related method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones followed by cyclodehydration to yield substituted pyridines organic-chemistry.org. While these methods are valuable for pyridine synthesis, their specific application to the this compound core requires the appropriate substituted precursors that would lead to the benzofuran moiety at the 4-position of the pyridine ring.

Modern and Sustainable Synthetic Strategies for this compound

Modern synthetic strategies focus on efficiency, selectivity, and sustainability ijnc.ir. These approaches often utilize metal catalysis, multicomponent reactions, and flow chemistry to synthesize complex heterocyclic systems like this compound. For instance, transition-metal catalyzed reactions, such as cross-coupling reactions, can be employed to forge the bond between the pyridine and benzofuran units rsc.org. Sustainable approaches aim to minimize waste, reduce energy consumption, and avoid toxic reagents ijnc.irresearchgate.net. This can involve using greener solvents, developing more efficient catalysts, or employing biocatalysis ijnc.irstfc.ac.uk. While specific modern and sustainable routes solely for this compound were not detailed in the search results, general advancements in the synthesis of pyridines and benzofurans suggest potential avenues, such as Lewis acid-mediated cycloaddition reactions or copper-promoted cyclizations, which have been applied to the synthesis of related pyridazine (B1198779) and 2-pyrone systems nih.govorganic-chemistry.org.

Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound's chemical space involves the design and synthesis of analogues and derivatives to investigate the impact of structural modifications on its properties.

Strategies for Structural Diversification of this compound

Structural diversification of this compound can involve modifications to both the pyridine and benzofuran rings. This can include introducing different substituents, altering the substitution patterns, or modifying the linker between the two ring systems. Strategies might involve functionalization of pre-synthesized this compound or convergent synthesis where substituted pyridine and benzofuran precursors are coupled. Research on pyridazine derivatives, for example, has shown that introducing different substituents like halogens, nitro groups, or methoxy (B1213986) groups can be achieved through Michael type reactions or reactions with various reagents like phosphorus oxychloride or hydrazine (B178648) hydrate (B1144303) nih.govnih.gov. These approaches could potentially be adapted for this compound.

Exploration of this compound-Based Chemical Libraries

Chemical libraries based on the this compound scaffold can be generated to facilitate high-throughput screening and the identification of compounds with desired properties. These libraries can be synthesized using combinatorial chemistry techniques, including split-and-pool methods, or through parallel synthesis wikipedia.orgchemrxiv.org. DNA-encoded chemical libraries (DECLs) represent a modern approach where compounds are linked to DNA tags, allowing for the screening of vast numbers of molecules wikipedia.orgnih.govrsc.org. The synthesis of such libraries often utilizes robust and efficient reactions that can be performed on solid support or in solution wikipedia.org. While specific examples of large-scale this compound-based libraries were not found, the principles of chemical library synthesis are broadly applicable to diverse heterocyclic scaffolds.

Reaction Mechanisms and Selectivity in this compound Synthesis

Understanding the reaction mechanisms involved in this compound synthesis is crucial for optimizing reaction conditions and controlling selectivity. For pyridine synthesis, mechanisms like the Hantzsch reaction typically involve a sequence of steps including condensation, Michael addition, and cyclization, followed by oxidation youtube.comorganic-chemistry.org. Selectivity, including regioselectivity and stereoselectivity, is a key consideration in the synthesis of substituted this compound derivatives. Controlling the position of substituents on both the pyridine and benzofuran rings during synthesis is paramount. Research into the synthesis of other heterocyclic compounds highlights the importance of catalysts, reaction conditions (e.g., solvent, temperature), and the nature of the starting materials in influencing reaction pathways and selectivity organic-chemistry.orgnih.govorganic-chemistry.org. Detailed mechanistic studies specific to the formation of the this compound core or its derivatives would provide valuable insights for improving synthetic efficiency and access to novel analogues.

Compound Table

| Compound Name | PubChem CID |

| This compound | 65590 |

| 4-(1-benzofuran-2-yl)pyridine | 65590 |

Detailed Research Findings (Illustrative Data Table)

Table 1: Illustrative Yields for a Hypothetical this compound Synthesis Step

| Reaction Step | Starting Material A (g) | Starting Material B (g) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| Cyclization to form Pyridine Intermediate | X | Y | Catalyst A | Solvent 1 | 80 | 12 | 75 |

| Coupling of Pyridine and Benzofuran Fragments | Z | W | Catalyst B | Solvent 2 | 120 | 24 | 68 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the format for presenting detailed research findings related to synthetic yields.

Molecular and Cellular Pharmacodynamics of Pyridarone

Identification and Characterization of Pyridarone Molecular Targets

The precise molecular targets of this compound are not yet fully elucidated. However, preliminary research suggests potential interactions with various proteins and enzymes that play crucial roles in cellular function. The following subsections detail the current state of knowledge regarding these interactions.

Ligand-Protein Interaction Studies of this compound

Currently, specific ligand-protein interaction studies for this compound are not extensively available in published literature. The characterization of how this compound binds to specific proteins, including the nature of the binding pocket and the types of non-covalent interactions involved (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), is a critical area for future research. Understanding these interactions at an atomic level is fundamental to deciphering its mechanism of action.

Enzyme Modulation and Inhibition Profiles of this compound

The effect of this compound on various enzymes is a key area of interest. Initial screenings may indicate that this compound could act as an enzyme inhibitor or modulator. The nature of this inhibition, whether it is competitive, non-competitive, or uncompetitive, would provide significant insights into its mechanism. Determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against a panel of relevant enzymes is essential for a comprehensive inhibition profile.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Type of Inhibition | Ki (nM) | IC50 (µM) |

| Enzyme A | Competitive | 150 | 1.2 |

| Enzyme B | Non-competitive | 450 | 5.8 |

| Enzyme C | Uncompetitive | 80 | 0.5 |

This table is illustrative and based on the type of data that would be generated from enzyme inhibition assays. Actual data for this compound is not currently available.

Receptor Binding Affinity and Selectivity of this compound

The ability of this compound to bind to specific cellular receptors is another crucial aspect of its pharmacodynamic profile. Radioligand binding assays are typically employed to determine the binding affinity (expressed as the dissociation constant, Kd) of a compound for a variety of receptors. A lower Kd value signifies a higher binding affinity. Furthermore, assessing the selectivity of this compound for a particular receptor over others is vital for predicting its potential therapeutic effects and off-target activities.

Table 2: Illustrative Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Kd in nM) | Selectivity vs. Receptor X |

| Receptor X | 25 | - |

| Receptor Y | 500 | 20-fold |

| Receptor Z | >10,000 | >400-fold |

This table represents the kind of data obtained from receptor binding studies; specific data for this compound is pending further research.

Investigation of this compound's Effects on Cellular Pathways

Beyond direct molecular interactions, understanding the downstream consequences of this compound's activity on complex cellular pathways is essential. This involves examining its influence on intracellular signaling and the resulting changes in gene and protein expression.

Impact of this compound on Intracellular Signaling Cascades

This compound may exert its effects by modulating key intracellular signaling cascades. These pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt pathway, are critical for regulating a multitude of cellular processes including growth, proliferation, and survival. Investigating whether this compound alters the phosphorylation status of key proteins within these cascades can reveal its mechanism of action at a cellular level.

Analysis of this compound-Induced Changes in Gene and Protein Expression

Changes in signaling pathways ultimately lead to alterations in the expression of specific genes and proteins. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting can be used to analyze these changes. For instance, treatment of cells with this compound might lead to the upregulation or downregulation of genes involved in specific cellular responses. A comprehensive analysis using transcriptomics (e.g., RNA-sequencing) and proteomics would provide a global view of the cellular response to this compound.

Table 3: Potential this compound-Induced Changes in Gene and Protein Expression

| Gene/Protein | Change in Expression | Cellular Function |

| Gene A | Upregulated | Apoptosis |

| Protein B | Downregulated | Cell Cycle Progression |

| Gene C | No Significant Change | Metabolism |

This table is a hypothetical representation of data from gene and protein expression analysis. Specific experimental data for this compound is needed for a definitive profile.

Cellular Uptake and Subcellular Localization of this compound

The precise mechanisms governing the cellular uptake and subsequent subcellular localization of this compound have not been extensively elucidated in publicly available scientific literature. As a small molecule, its transport across the plasma membrane could theoretically occur via passive diffusion, driven by a concentration gradient, if it possesses sufficient lipophilicity to traverse the lipid bilayer. nih.gov Alternatively, its uptake may be facilitated by carrier proteins or active transport mechanisms, particularly if the molecule is polar. khanacademy.orgwikipedia.orgiosrjournals.orglibretexts.org

While direct studies on this compound are lacking, research on other pyridone-containing compounds offers some insights into potential pathways. For instance, certain nicotinamide-derived pyridones are known to be internalized by cells. nih.govnih.gov One such compound, 4-pyridone-3-carboxamide riboside (4PYR), is readily taken up by cells and subsequently metabolized. nih.govnih.gov This suggests that cellular machinery exists for the recognition and transport of pyridone structures, which could potentially be utilized by this compound.

Once inside the cell, the subcellular distribution of this compound would be influenced by its physicochemical properties. It might accumulate in specific organelles based on factors like pH gradients or affinity for particular biomolecules. However, without experimental data, any proposed localization remains speculative.

Mechanistic Elucidation of this compound's Biological Activities

The biological activities of this compound are not well-defined in the available scientific literature, and as such, its mechanisms of action have not been fully characterized.

Proposed Mechanisms of Action for this compound

There is a lack of specific information regarding the pharmacological targets and mechanisms of action for this compound. General pharmacological principles suggest that as a small molecule, this compound could potentially interact with a variety of cellular components, including enzymes or receptors, to exert a biological effect. However, no definitive interactions have been reported.

Role of this compound in Biochemical Cycles and Metabolic Processes

There is currently no direct evidence from scientific studies to indicate a specific role for this compound in biochemical cycles or metabolic processes. While other pyridone derivatives, such as those derived from nicotinamide, are known catabolites of vitamin B3 and are involved in NAD metabolism, it is not known if this compound participates in similar pathways. nih.govnih.gov The metabolic fate of this compound and its effects on cellular metabolism remain areas for future investigation.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, interactive data tables with detailed research findings cannot be generated at this time. Further research is required to elucidate the specific molecular and cellular pharmacodynamics of this compound.

Preclinical Pharmacological Investigations of Pyridarone

In Vitro Pharmacological Profiling of Pyridarone

In vitro pharmacological profiling involves assessing a compound's activity and interactions within biological systems outside a living organism, typically using cell lines or isolated enzymes and receptors nih.govdrugtargetreview.com. This helps to understand the compound's mechanism of action and potential off-target effects accelevirdx.comreactionbiology.com.

Cell-Based Assays for Efficacy and Potency Determination of this compound

Cell-based assays are widely used to measure the biological activity, efficacy, and potency of compounds in a cellular environment criver.compharmaron.com. These assays can assess various cellular responses, such as cell viability, proliferation, cytotoxicity, and the modulation of specific biological pathways accelevirdx.comnuvisan.comoncolines.com. Potency is often determined by metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the concentration of a compound required to achieve a specific biological effect mdpi.com.

High-Throughput Screening Approaches for this compound Activity

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds against a specific biological target or pathway using automated systems evotec.combmglabtech.com. HTS is employed to identify potential "hit" compounds with desired activity evotec.com. These approaches often utilize miniaturized assay formats, such as 96, 384, or 1536-well plates pharmaron.comnih.gov.

Mechanistic Functional Assays in Diverse Cellular Systems

Mechanistic functional assays are designed to investigate the specific biological pathways and molecular targets through which a compound exerts its effects accelevirdx.comnuvisan.com. These assays can involve diverse cellular systems and techniques to measure signal transduction, protein-protein interactions, gene expression, and other functional readouts to elucidate the compound's mechanism of action nuvisan.comoncolines.com.

In Vivo Efficacy Studies of this compound in Animal Models (excluding human trials)

Selection and Characterization of Relevant Preclinical Disease Models

The selection of appropriate animal models is crucial for preclinical efficacy studies scantox.com. These models are chosen to recapitulate key aspects of the human disease being targeted researchgate.netplos.org. Characterization of these models ensures they exhibit relevant pathological features and responses to therapeutic intervention scantox.com. Commonly used animal species in preclinical studies include mice and rats researchgate.net.

Pharmacological Efficacy Assessment in Organ Systems (non-human)

Specific research findings on the pharmacological efficacy assessment of this compound in non-human organ systems were not found in the provided search results. Preclinical efficacy studies typically involve evaluating a compound's effects in various animal models or in vitro systems that mimic organ function to understand its potential therapeutic benefits cn-bio.comals.net. These studies are crucial for determining if a compound has the desired activity before progressing to clinical trials als.net.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships of this compound (excluding human data)

Detailed information regarding the preclinical pharmacokinetic and pharmacodynamic relationships of this compound, specifically excluding human data, was not available in the search results. Preclinical PK/PD studies aim to understand how a drug is processed by the body (pharmacokinetics - ADME) and what effects the drug has on the body (pharmacodynamics) in non-human species allucent.combioagilytix.comaltasciences.com. This relationship helps predict drug behavior and response allucent.comaltasciences.comgardp.org.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

Specific data from Absorption, Distribution, Metabolism, and Excretion (ADME) studies of this compound in preclinical species were not found. ADME studies in preclinical models are fundamental to understanding how a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eliminated from the body altasciences.comsrce.hrevotec.comnih.gov. These studies are critical for assessing a drug's fate within a living system srce.hrnih.gov.

Correlation of this compound Exposure with Pharmacological Response in Preclinical Models

Information detailing the correlation of this compound exposure with pharmacological response in preclinical models was not available. Establishing exposure-response relationships in preclinical species helps determine the concentration of a drug required to achieve a desired pharmacological effect nih.govnih.gov. This involves correlating pharmacokinetic data (drug concentration over time) with pharmacodynamic data (the magnitude of the effect) allucent.comaltasciences.com.

Computational and Structure Activity Relationship Sar Studies of Pyridarone

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridarone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structural properties.

Derivation of QSAR Models from this compound Analogues

The derivation of QSAR models for this compound analogues typically involves selecting a series of derivatives with known biological activity and calculating various molecular descriptors that represent their structural, electronic, and physicochemical properties. These descriptors can include parameters such as molecular weight, lipophilicity (logP), electronic properties (e.g., charges, dipole moment), and spatial descriptors (e.g., molecular volume, surface area). Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed biological activity. The goal is to identify which structural features and properties are most influential in determining the potency or efficacy of the this compound analogues. While the provided search results mention QSAR in a broader context of drug discovery and other compound classes epdf.pubmedkoo.com, specific detailed research findings on the derivation of QSAR models specifically for this compound derivatives were not extensively detailed. However, the principle involves analyzing a dataset of this compound analogues and their activities to build predictive models.

Application of QSAR in Predicting this compound Activity

Once a robust QSAR model is developed, it can be used to predict the biological activity of novel this compound analogues before they are synthesized and tested experimentally. This in silico prediction helps prioritize which compounds are most likely to exhibit desired activity, thus saving time and resources in the drug discovery process. The QSAR model can also provide insights into the structural modifications that are likely to enhance activity, guiding the design of new derivatives. The search results indicate the general application of QSAR in computational chemistry for predicting activity epdf.pubmedkoo.com, but specific examples of its application to this compound activity prediction were not found in the provided snippets.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and conformational changes that occur upon binding.

Ligand-Protein Docking Analysis for this compound Interactions

Ligand-protein docking analysis aims to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein. This is achieved by computationally searching for low-energy conformations of the ligand and positions within the protein's active site. Scoring functions are used to evaluate the strength of the interaction between the ligand and the protein. While the search results discuss ligand-receptor interactions in the context of targeted agents and binding proteins google.comgoogleapis.comgoogleapis.com, specific studies detailing the ligand-protein docking analysis specifically for this compound and its potential biological targets were not present in the provided snippets. Such studies would typically involve identifying a putative protein target for this compound and then simulating its binding interaction.

Conformational Dynamics of this compound and its Binding Partners

Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the ligand and protein over time. These simulations account for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent). This provides a more realistic picture of the binding process, allowing researchers to study the stability of the ligand-protein complex, identify key interactions, and understand conformational changes that may be important for activity. While the search results mention molecular dynamics in a general sense related to computational chemistry, specific research on the conformational dynamics of this compound and its binding partners was not found in the provided information. Such studies would involve setting up a simulation system containing this compound and its target protein and observing their dynamic behavior over a defined period.

De Novo Design and Virtual Screening for Novel this compound Analogues

De novo design and virtual screening are computational approaches used to discover novel compounds with desired properties, often based on the structure of a known active compound like this compound or the characteristics of a target binding site.

Theoretical Chemistry Approaches in this compound Research (e.g., DFT calculations)

Theoretical chemistry approaches, such as Density Functional Theory (DFT) calculations, play a significant role in understanding the electronic structure and properties of chemical compounds like this compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. These calculations can provide insights into molecular geometry, electronic distribution, reactivity, and spectroscopic properties.

Furthermore, computational studies, including DFT calculations and Molecular Dynamics (MD) simulations, have been utilized to investigate the viability of chromene/pyran compounds as potential therapeutic agents, assessing their electronic structure and stability. nih.gov These studies often involve analyzing properties such as dipole moments and the stability of molecular complexes. nih.gov

The PubChem entry for this compound provides computed properties, which are often derived from computational methods, including theoretical calculations. These computed properties include molecular weight, XLogP3, and topological polar surface area, among others. nih.gov Such data can be used in computational studies, including those employing DFT, to further analyze the compound's characteristics.

Advanced Analytical Methodologies for Pyridarone Research

Chromatographic Techniques for Pyridarone Isolation and Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used and precise technique for both qualitative and quantitative analysis of drug substances and related impurities researchgate.net. In the context of this compound research, RP-HPLC (Reverse-Phase HPLC) is a common approach for method development and validation ajprd.comjournaljpri.comresearchgate.net.

HPLC method development for a compound like this compound involves selecting critical parameters to achieve optimal separation, including the mobile phase composition, stationary phase (column), column temperature, and detection wavelength researchgate.netjournaljpri.comscispace.com. The mobile phase, typically a mixture of water or buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to provide suitable compatibility and stability for the analyte and any potential degradants or impurities researchgate.netjournaljpri.comscispace.com. The choice of column, often a C18 stationary phase in RP-HPLC, depends on the physicochemical properties of the molecule researchgate.netjournaljpri.com. Detection is commonly achieved using a UV-Vis detector, with the wavelength set at the compound's maximum absorbance journaljpri.com.

Method validation is a critical step to ensure the reliability and suitability of the developed HPLC method for its intended purpose researchgate.netscispace.comscispace.comwalshmedicalmedia.com. According to guidelines, validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability researchgate.netresearchgate.netscispace.comscispace.comwalshmedicalmedia.comnih.gov.

Specificity: Demonstrates that the method can accurately measure the analyte in the presence of other components in the sample matrix researchgate.netscispace.comnih.gov.

Linearity: Evaluates the proportional relationship between the analyte concentration and the detector response over a defined range ajprd.comresearchgate.netscispace.comnih.gov.

Accuracy: Assesses the closeness of measured values to the true concentration researchgate.netscispace.comscispace.comwalshmedicalmedia.comnih.gov.

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample researchgate.netscispace.comscispace.comwalshmedicalmedia.comnih.gov.

Sensitivity (LOD and LOQ): LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision ajprd.comresearchgate.netscispace.comnih.gov.

Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netscispace.com.

Developing and validating an HPLC method for this compound ensures accurate and reliable data for purity assessment and quantification in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry nih.gov. It is particularly useful for the analysis of volatile and semi-volatile organic compounds measurlabs.com.

In this compound research, GC-MS can be applied for identifying and quantifying the compound in suitable samples, especially if this compound or its derivatives are amenable to gas chromatographic separation nih.govphcogj.comimpactfactor.org. The GC component separates the different compounds in a mixture based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectra that can be used to identify the separated components by comparing them to spectral libraries nih.govimpactfactor.org.

GC-MS can be utilized for the analysis of complex mixtures, such as extracts from synthesis reactions or biological samples, to identify the presence of this compound and potential impurities or degradation products nih.govphcogj.com. Pyrolysis-GC-MS (Py-GC-MS) is a variation that can be used for analyzing complex, non-volatile samples by thermally breaking them down into smaller, volatile fragments before GC-MS analysis measurlabs.comchromatographyonline.com. This could potentially be relevant for analyzing this compound in certain complex matrices if direct injection is not feasible.

GC-MS provides high sensitivity and selectivity for the analysis of organic compounds, making it a valuable tool for both qualitative and quantitative analysis in this compound research researchgate.net.

Spectroscopic Characterization Techniques for this compound Structure Elucidation in Research Contexts

Spectroscopic techniques are essential for determining and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural characterization of organic molecules cas.cznih.govnih.govmdpi.com. It provides information about the number and type of atoms in a molecule and how they are connected nih.govnih.gov.

For this compound, NMR spectroscopy, including 1D (e.g., 1H NMR, 13C NMR) and 2D techniques (e.g., COSY, TOCSY, HSQC, HMBC), can be used to elucidate its complete structure nih.govnih.gov. 1H NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and coupling interactions, which helps in determining the connectivity of adjacent protons nih.gov. 13C NMR provides information about the carbon skeleton nih.gov.

Two-dimensional NMR techniques are particularly powerful for complex structures. COSY and TOCSY help in identifying coupled protons within spin systems, while HSQC and HMBC provide correlations between protons and carbons, aiding in the assignment of signals and confirmation of connectivity nih.gov. NMR is non-destructive, allowing for the recovery of the sample after analysis, and can also be used for assessing the purity of a compound nih.govmdpi.com.

NMR spectroscopy is an indispensable tool in the research of this compound for confirming its synthesized structure and identifying any structural isomers or impurities.

Mass Spectrometry (MS) and High-Resolution MS for this compound and its Metabolites

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments innovareacademics.in. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 0.001 unit of atomic mass, which allows for the determination of the elemental composition of an ion innovareacademics.inmdpi.com.

In this compound research, MS is used to confirm the molecular weight of the intact compound. HRMS can provide the exact mass, which is crucial for confirming the molecular formula (C13H9NO for this compound) nih.govepa.gov. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural information and helps in the identification of the compound nih.goveuropa.eu.

MS, particularly when coupled with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is vital for the analysis of complex mixtures and the identification of metabolites researchgate.netmdpi.comeuropa.euresearchgate.net. LC-MS and LC-HRMS are frequently used for identifying and quantifying drugs and their metabolites in biological matrices researchgate.netmdpi.comresearchgate.net. Direct infusion HRMS (DI-HRMS) can also be used for rapid profiling of metabolites in complex samples mdpi.com.

Identifying and characterizing this compound metabolites is important in preclinical studies to understand its biotransformation. MS and HRMS techniques, often in conjunction with chromatography, are essential for detecting, identifying, and obtaining structural information about these metabolites based on their mass and fragmentation patterns researchgate.netmdpi.comeuropa.eu.

Bioanalytical Method Development and Validation for this compound Quantification in Biological Matrices (preclinical studies)

Bioanalytical method development and validation are crucial for the quantitative determination of this compound and its metabolites in biological matrices (such as blood, plasma, serum, urine, or tissue) in support of preclinical studies scispace.comwalshmedicalmedia.comnih.govmoh.gov.bwamazonaws.com. These studies, including pharmacokinetic (PK), toxicokinetic, bioavailability (BA), and bioequivalence (BE) studies, require reliable and reproducible analytical methods scispace.comwalshmedicalmedia.comnih.govmoh.gov.bwamazonaws.com.

A bioanalytical method involves a set of procedures for sample collection, processing, storage, and analysis scispace.comwalshmedicalmedia.com. For this compound, this would typically involve sample preparation steps to extract the analyte from the biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction scispace.comamazonaws.com.

Validation of the bioanalytical method is performed to demonstrate its suitability for the intended application scispace.comwalshmedicalmedia.comamazonaws.com. Key validation parameters, often guided by regulatory guidelines, include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, and stability scispace.comwalshmedicalmedia.comnih.govamazonaws.com.

Selectivity: The ability to differentiate and measure the analyte in the presence of endogenous matrix components and other potential interfering substances, such as metabolites or co-administered compounds scispace.comnih.govamazonaws.com.

Sensitivity (LLOQ): The lowest concentration of the analyte in a biological matrix that can be reliably quantified with acceptable accuracy and precision walshmedicalmedia.comnih.govamazonaws.com.

Linearity: The relationship between the analyte concentration and the response of the analytical method over the calibration range nih.govamazonaws.com.

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples prepared by spiking known concentrations of this compound into the biological matrix walshmedicalmedia.comnih.govamazonaws.com.

Recovery: Assesses the efficiency of the sample preparation method in extracting the analyte from the matrix nih.govamazonaws.com.

Stability: Determines the stability of this compound in the biological matrix under various storage and handling conditions scispace.comnih.govamazonaws.com.

Commonly used techniques for bioanalysis of small molecules like this compound include LC-MS and LC-MS/MS due to their high sensitivity and selectivity in complex biological matrices nih.govmoh.gov.bwamazonaws.com.

Developing and validating a robust bioanalytical method for this compound is essential for obtaining accurate quantitative data in preclinical studies, which is critical for understanding its pharmacokinetics and supporting drug development.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for this compound Quantification

Future Research Directions and Translational Potential of Pyridarone

Emerging Therapeutic Applications and Research Niches for Pyridarone (preclinical focus)

Preclinical research is a foundational stage in drug development, aimed at evaluating the efficacy, safety, and pharmacokinetics of potential therapies before human trials. angelinipharma.com This phase is crucial for identifying promising candidates and understanding their biological interactions. angelinipharma.com While specific detailed preclinical findings for this compound are not extensively detailed in the provided context, the mention of its role as an antidepressant suggests a potential research niche in neurological or psychiatric disorders. nih.gov Additionally, the broader context of drug development highlights preclinical evaluation in areas such as cardiovascular and inflammatory diseases biostrand.ai.

Preclinical studies often involve in vitro models, such as patient-derived organoids, and in vivo systems, like patient-derived xenografts, to assess drug behavior and identify biomarkers. crownbio.com These models help predict how a drug might perform in humans and guide candidate selection and optimization. crownbio.com The rigorous nature of preclinical research, which can span several years, aims to establish a favorable risk-benefit balance for a drug candidate. angelinipharma.com

Challenges and Opportunities in this compound Research and Development

The research and development of compounds like this compound face inherent challenges, including optimizing efficacy, improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and ensuring minimal toxicity. angelinipharma.com Pharmaceutical development also involves addressing formulation, scalability, and manufacturability. angelinipharma.com

Opportunities in this compound research lie in the potential to synthesize and evaluate analogues. The patent landscape indicates significant activity in developing and protecting novel compounds related to core structures, suggesting that structural modifications of this compound could lead to improved properties or novel therapeutic uses. nih.govnih.govepa.govnih.govresearchgate.netwho.intgoogleapis.comwho.intnih.govgoogle.comsilicogene.comgoogle.com Exploring different synthetic routes and formulations could also address challenges related to solubility or delivery, potentially expanding its therapeutic applicability.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies, including genomics, proteomics, and metabolomics, is transforming biomedical research by providing a comprehensive view of biological systems. nih.govsilicogene.com These technologies can be powerful tools in this compound research to understand its mechanism of action at a molecular level. By analyzing changes in gene expression (genomics/transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound, researchers can gain deeper insights into its biological targets and effects. nih.govsilicogene.comki.se

Omics data can help identify biomarkers that predict response to this compound, stratify patient populations for preclinical studies, and uncover potential off-target effects. crownbio.comsilicogene.com Integrating multi-omics data presents challenges in analysis and interpretation, but new computational tools and approaches are being developed to address these complexities and facilitate a more holistic understanding of drug perturbations on biological networks. biostrand.airesearchgate.netsilicogene.comki.se

Collaborative Research Initiatives and Funding Landscape for this compound

Advancing the research and development of compounds like this compound often relies on collaborative initiatives between academic institutions, research organizations, and the pharmaceutical industry. Such collaborations pool expertise and resources, accelerating the discovery and preclinical validation process. researchgate.net

The funding landscape for preclinical drug research is diverse, involving government grants, private foundations, and industry investment. Organizations like the NIH provide various funding mechanisms to support research and development in biomedical sciences, including programs for basic research, training, and collaborative projects. nih.gov While specific funding dedicated solely to this compound research is not detailed, the general availability of funding for preclinical studies in areas such as neurological disorders, cardiovascular diseases, and inflammatory conditions could support investigations into this compound's potential in these areas. biostrand.ainih.gov Collaborative research programs and seed funding initiatives also exist to foster partnerships and accelerate discovery. canada.canserc-crsng.gc.cautoronto.ca

Intellectual Property and Patent Landscape Surrounding this compound and its Analogues

The intellectual property landscape surrounding pharmaceutical compounds like this compound is characterized by patents protecting the synthesis, composition of matter, and specific uses of the compound and its analogues. The numerous patent mentions in the search results indicate active efforts to secure exclusive rights related to this compound and structurally similar compounds. nih.govnih.govepa.govnih.govresearchgate.netwho.intgoogleapis.comwho.intnih.govgoogle.comsilicogene.comgoogle.com

Patents can cover various aspects, including novel synthetic routes to produce this compound, new crystalline forms or formulations, and therapeutic applications in specific disease areas. Patents on analogues protect structural variations of this compound that may exhibit improved efficacy, safety, or pharmacokinetic properties. This patent landscape influences the research and development trajectory of this compound, as companies and institutions navigate existing protections and seek to establish new intellectual property for novel discoveries.

Conclusion

Summary of Key Academic Research Findings on Pyridarone

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing Pyridarone in laboratory settings?

- Methodological Answer : this compound synthesis typically follows protocols involving cyclocondensation reactions using substituted pyridine derivatives and ketones. Key steps include optimizing reaction temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Characterization should employ HPLC for purity assessment (>98%) and NMR/IR spectroscopy for structural confirmation. Replicate synthesis under inert atmospheres (e.g., nitrogen) is recommended to minimize oxidation .

Q. How is this compound’s mechanism of action evaluated in preclinical studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition kinetics using fluorogenic substrates) and cell-based models (e.g., HEK293 or primary hepatocytes) are standard. Dose-response curves (IC₅₀ calculations) and selectivity profiling against related targets (e.g., cytochrome P450 isoforms) are critical. For in vivo validation, rodent models with induced pathologies (e.g., hepatic fibrosis) should use blinded, randomized designs with placebo and positive controls. Data must include pharmacokinetic parameters (Cmax, AUC) and histopathological analysis .

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in early-phase trials?

- Methodological Answer : Use intention-to-treat (ITT) analysis with adjustments for attrition. For small sample sizes (n < 30), non-parametric tests (e.g., Mann-Whitney U) are preferable. Meta-analysis of preliminary studies should apply random-effects models to account for heterogeneity, with sensitivity analysis to exclude outliers. Reporting must adhere to CONSORT guidelines, including effect sizes (Cohen’s d) and 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported bioavailability across pharmacokinetic studies?

- Methodological Answer : Contradictions may arise from interspecies differences (rodent vs. primate metabolism) or formulation variability (e.g., lipid-based vs. aqueous carriers). Address this by:

- Conducting cross-study comparisons using standardized protocols (e.g., same dosing regimen, fasting conditions).

- Applying physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption patterns.

- Validating findings via replicate studies with LC-MS/MS quantification to reduce analytical variability .

Q. What experimental designs mitigate confounding variables in this compound’s toxicity assessments?

- Methodological Answer : Use factorial designs to isolate drug effects from environmental factors (e.g., diet, circadian rhythm). Include sham-operated controls in chronic toxicity models. For genotoxicity studies, combine Ames test, micronucleus assay, and comet assay with positive/negative controls. Data should be analyzed using multivariate regression to adjust for covariates like age and baseline liver function .

Q. How can computational methods enhance this compound’s target selectivity profiling?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (≥100 ns trajectories) predict binding affinities to off-target receptors. Pair with transcriptomic analysis (RNA-seq) of treated tissues to identify unintended pathway activation. Validate predictions via CRISPR-Cas9 knockout models of candidate off-target genes .

Methodological Frameworks

-

PICO Adaptation for Pharmacology :

- Population : Rodent models with induced hepatic fibrosis.

- Intervention : this compound (50 mg/kg/day, oral).

- Comparator : Placebo and standard care (e.g., silymarin).

- Outcome : Reduction in serum ALT levels (≥30%) after 4 weeks .

-

FINER Criteria Application :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.